molecular formula C12H25NO3 B14661684 Caprylic acid, morpholine salt CAS No. 38344-72-8

Caprylic acid, morpholine salt

Katalognummer: B14661684
CAS-Nummer: 38344-72-8
Molekulargewicht: 231.33 g/mol
InChI-Schlüssel: LAQVFXAFEYMPTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Caprylic acid, morpholine salt is a compound formed by the reaction of caprylic acid (octanoic acid) with morpholine. Caprylic acid is a saturated fatty acid with an eight-carbon chain, commonly found in the milk of various mammals and as a minor constituent of coconut oil and palm kernel oil . Morpholine is an organic chemical compound featuring both amine and ether functional groups . The combination of these two compounds results in a salt that has unique properties and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of caprylic acid, morpholine salt typically involves the neutralization reaction between caprylic acid and morpholine. This reaction can be carried out in an aqueous or organic solvent medium. The general reaction is as follows:

C8H16O2+C4H9NOC8H15O2C4H9NO\text{C}_8\text{H}_{16}\text{O}_2 + \text{C}_4\text{H}_9\text{NO} \rightarrow \text{C}_8\text{H}_{15}\text{O}_2\text{C}_4\text{H}_9\text{NO} C8​H16​O2​+C4​H9​NO→C8​H15​O2​C4​H9​NO

This reaction is usually performed under mild conditions, with the temperature maintained around room temperature to slightly elevated temperatures. The reaction mixture is stirred until the formation of the salt is complete, which can be confirmed by various analytical techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous mixing of caprylic acid and morpholine in a reactor, with careful control of temperature and pH to ensure complete reaction. The product is then purified through crystallization or distillation, depending on the desired purity and application.

Analyse Chemischer Reaktionen

Types of Reactions

Caprylic acid, morpholine salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the salt back to its parent alcohols or amines.

    Substitution: The salt can participate in nucleophilic substitution reactions, where the morpholine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Nucleophiles: Halides, alkoxides, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield caprylic acid derivatives, while reduction with lithium aluminum hydride can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Caprylic acid, morpholine salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of cell membrane permeability and as a model compound for studying fatty acid metabolism.

    Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.

    Industry: Utilized as a corrosion inhibitor, particularly in the protection of carbon steel.

Wirkmechanismus

The mechanism by which caprylic acid, morpholine salt exerts its effects involves the interaction of the morpholine moiety with various molecular targets. In corrosion inhibition, for example, the salt forms a protective layer on the metal surface through physical and chemical adsorption. This layer prevents the contact between the metal and the corrosive environment, thereby reducing corrosion . The nitrogen and oxygen atoms in the morpholine ring coordinate with metal atoms, enhancing the stability of the protective layer.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Heptanoic acid, morpholine salt: Similar in structure but with a seven-carbon chain instead of eight.

    Nonanoic acid, morpholine salt: Similar in structure but with a nine-carbon chain.

Uniqueness

Caprylic acid, morpholine salt is unique due to its optimal chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance enhances its solubility and effectiveness in various applications, such as corrosion inhibition and antimicrobial activity.

Eigenschaften

CAS-Nummer

38344-72-8

Molekularformel

C12H25NO3

Molekulargewicht

231.33 g/mol

IUPAC-Name

morpholine;octanoic acid

InChI

InChI=1S/C8H16O2.C4H9NO/c1-2-3-4-5-6-7-8(9)10;1-3-6-4-2-5-1/h2-7H2,1H3,(H,9,10);5H,1-4H2

InChI-Schlüssel

LAQVFXAFEYMPTI-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCC(=O)O.C1COCCN1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.